N-(1,3-Benzothiazol-2-yl)-2-(2,3-dimethylphenoxy)acetamide
N-(1,3-Benzothiazol-2-yl)-2-(2,3-dimethylphenoxy)acetamide
Brand Name:
Vulcanchem
CAS No.:
202990-62-3
VCID:
VC0381255
InChI:
InChI=1S/C17H16N2O2S/c1-11-6-5-8-14(12(11)2)21-10-16(20)19-17-18-13-7-3-4-9-15(13)22-17/h3-9H,10H2,1-2H3,(H,18,19,20)
SMILES:
CC1=C(C(=CC=C1)OCC(=O)NC2=NC3=CC=CC=C3S2)C
Molecular Formula:
C17H16N2O2S
Molecular Weight:
312.4g/mol
N-(1,3-Benzothiazol-2-yl)-2-(2,3-dimethylphenoxy)acetamide
CAS No.: 202990-62-3
Main Products
VCID: VC0381255
Molecular Formula: C17H16N2O2S
Molecular Weight: 312.4g/mol
CAS No. | 202990-62-3 |
---|---|
Product Name | N-(1,3-Benzothiazol-2-yl)-2-(2,3-dimethylphenoxy)acetamide |
Molecular Formula | C17H16N2O2S |
Molecular Weight | 312.4g/mol |
IUPAC Name | N-(1,3-benzothiazol-2-yl)-2-(2,3-dimethylphenoxy)acetamide |
Standard InChI | InChI=1S/C17H16N2O2S/c1-11-6-5-8-14(12(11)2)21-10-16(20)19-17-18-13-7-3-4-9-15(13)22-17/h3-9H,10H2,1-2H3,(H,18,19,20) |
Standard InChIKey | FRGIPCYPIILOID-UHFFFAOYSA-N |
SMILES | CC1=C(C(=CC=C1)OCC(=O)NC2=NC3=CC=CC=C3S2)C |
Canonical SMILES | CC1=C(C(=CC=C1)OCC(=O)NC2=NC3=CC=CC=C3S2)C |
PubChem Compound | 729863 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume